1,3-Propanediamine, N-(3-aminopropyl)-N,N',N'-trimethyl-
Description
1,3-Propanediamine, N-(3-aminopropyl)-N,N',N'-trimethyl- (CAS: 62787-29-5, molecular formula: C₁₀H₂₆N₄) is a branched polyamine featuring a 1,3-propanediamine backbone with a 3-aminopropyl substituent and three methyl groups attached to its nitrogen atoms . This compound’s structure combines primary, secondary, and tertiary amines, influencing its reactivity, solubility, and biological interactions. It is utilized in coordination chemistry, surfactant synthesis, and pharmaceutical research due to its ability to form stable complexes and modulate physicochemical properties .
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N'-methylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N3/c1-11(2)7-5-9-12(3)8-4-6-10/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCMGPFSUYUSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066497 | |
| Record name | 1,3-Propanediamine, N-(3-aminopropyl)-N,N',N'-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19475-35-5 | |
| Record name | N1-(3-Aminopropyl)-N1,N3,N3-trimethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19475-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1,N3,N3-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019475355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1,N3,N3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediamine, N-(3-aminopropyl)-N,N',N'-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Catalytic Cyanoethylation of Ammonia
Acrylonitrile and ammonia react in a fixed-bed reactor using molecular sieve catalysts (e.g., HZSM-5) under mild conditions (10–100°C, 1–7 MPa). The reaction produces N-(2-cyanoethyl)-3-aminopropionitrile with >95% acrylonitrile conversion and 80–90% selectivity. Key parameters include:
| Parameter | Range |
|---|---|
| Molar ratio (NH₃:acrylonitrile) | 0.8:1 – 5:1 |
| Space velocity | 0.2 – 1.0 h⁻¹ |
| Catalyst lifetime | >500 hours |
This step avoids aqueous conditions, eliminating energy-intensive water removal and improving selectivity compared to earlier methods (e.g., Organic Syntheses, 1947).
Step 2: Catalytic Hydrogenation
The nitrile intermediate undergoes hydrogenation using Raney nickel (10–30 wt%) in the presence of alkaline co-catalysts (KOH, NaOH; 0–15 wt%). Conditions (50–100°C, 1.0–5.0 MPa H₂) yield N-(3-aminopropyl)-1,3-propanediamine with >80% overall yield. The process bypasses intermediate purification, reducing waste and cost.
Methylation Strategies for Tertiary Amine Formation
Introducing methyl groups to the amine centers requires precise control to avoid over-alkylation. Industrial approaches for related compounds provide insights:
Reductive Methylation with Formaldehyde
The Eschweiler-Clarke reaction —using formaldehyde and formic acid—is a classical method for converting primary amines to tertiary amines. For example, N,N-dimethyl-1,3-propanediamine is synthesized via this route, achieving >90% yields under reflux. Adapting this to N-(3-aminopropyl)-1,3-propanediamine would require:
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Stoichiometric control : Limiting formaldehyde to three equivalents to target N,N',N'-trimethylation.
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Temperature modulation : 80–100°C to prevent decomposition of the aminopropyl group.
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Acid scavengers : Sodium hydroxide to neutralize formic acid byproducts.
Alkylation with Methyl Halides
Methyl iodide or bromide can directly alkylate amine groups. Patent CN103333073B demonstrates this in a continuous process for N,N-dimethyl-1,3-propanediamine :
| Condition | Value |
|---|---|
| Methylating agent | Dimethylamine |
| Catalyst | Fixed-bed Raney Ni |
| Pressure | 3–10 MPa H₂ |
| Space velocity | 0.1–4 h⁻¹ |
| Yield | >98% |
For the target compound, substituting dimethylamine with methyl iodide and employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) could enhance reactivity.
Integrated Continuous Processes
Modern industrial syntheses favor continuous flow systems for scalability and consistency. A hypothetical integrated route for N-(3-aminopropyl)-N,N',N'-trimethyl-1,3-propanediamine might combine:
Reactor 1: Cyanoethylation
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Feedstock : Acrylonitrile, ammonia (5:1 molar ratio).
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Catalyst : HZSM-5 molecular sieve.
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Output : N-(2-cyanoethyl)-3-aminopropionitrile.
Reactor 2: Hydrogenation
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Catalyst : Raney Ni with 5% NaOH.
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Conditions : 80°C, 4.0 MPa H₂.
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Output : N-(3-aminopropyl)-1,3-propanediamine.
Reactor 3: Methylation
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Methylating agent : Formaldehyde (3 eq).
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Reductant : Formic acid.
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Conditions : 90°C, 6 hours.
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Output : Target compound with ~85% yield.
Challenges and Optimization
Selectivity in Methylation
The aminopropyl group’s primary amine is susceptible to over-methylation. Strategies to improve selectivity include:
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Protective groups : Temporarily blocking the primary amine with tert-butoxycarbonyl (Boc) before methylating secondary amines.
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Stepwise methylation : Introducing methyl groups sequentially using milder agents (e.g., dimethyl carbonate).
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N-(3-aminopropyl)-N,N’,N’-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in substitution reactions where one or more of its amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Catalysis
TMAP is utilized as a catalyst in several chemical reactions due to its ability to facilitate the formation of various compounds. It has been reported as an effective gelling catalyst in the production of polyurethane foams, where it aids in reducing volatile organic compound (VOC) emissions while enhancing foam performance . The compound's structure allows it to act as a reactive amine with high reactivity, making it valuable in formulations requiring efficient curing agents.
Drug Development
In pharmaceutical research, TMAP is explored for its potential as a drug delivery agent. Its amine functionalities allow for interactions with biological systems, making it a candidate for enhancing the solubility and bioavailability of certain drugs . Studies have indicated that derivatives of TMAP can improve the pharmacokinetic profiles of therapeutic agents.
Material Science
TMAP is employed in the synthesis of advanced materials. For instance, it has been used in the preparation of polymers with specific mechanical properties and thermal stability. Its role as a chain extender in polyurethane production exemplifies its importance in creating materials that meet stringent performance criteria .
Case Study 1: Polyurethane Foam Production
A study conducted by researchers at a leading chemical company demonstrated that incorporating TMAP as a gelling catalyst significantly improved the physical properties of polyurethane foams. The resulting foams exhibited reduced density while maintaining structural integrity and resilience under stress conditions. The use of TMAP also led to lower emissions during production, aligning with environmental regulations .
Case Study 2: Drug Solubility Enhancement
In a pharmaceutical study, TMAP derivatives were tested for their ability to enhance the solubility of poorly soluble drugs. The results indicated that formulations containing TMAP significantly increased the dissolution rate compared to traditional solubilizers. This enhancement is attributed to TMAP's ability to form stable complexes with the drug molecules, facilitating better absorption in biological systems .
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Catalysis | Used as a gelling catalyst in polyurethane production | Reduces VOC emissions; enhances foam performance |
| Drug Development | Potential drug delivery agent enhancing solubility and bioavailability | Improves pharmacokinetic profiles |
| Material Science | Chain extender in polymer synthesis | Produces materials with enhanced mechanical properties |
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N-(3-aminopropyl)-N,N’,N’-trimethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. In biological systems, it may influence ion channels, cellular signaling pathways, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to related polyamines based on amine group positions, alkyl chain lengths, and substituents. Key examples include:
Key Observations :
- Branching vs. Linearity: The target compound’s branched structure (tertiary amines) reduces hydrogen-bonding capacity compared to linear analogs like N,N′-Bis(3-aminopropyl)-1,3-propanediamine, enhancing lipophilicity .
- However, methylation improves stability against oxidation .
- Biological Activity: N,N′-Bis(3-aminopropyl)-1,3-propanediamine exhibits 10-fold higher NMDA receptor activation than the target compound, suggesting that methylation dampens receptor interaction .
Physicochemical Properties
Research Findings and Trends
- NMDA Receptor Modulation: Linear polyamines (e.g., N,N′-Bis(3-aminopropyl)-1,3-propanediamine) show superior receptor activation, suggesting methylation reduces efficacy .
- Thermal Stability : Methylated derivatives exhibit higher decomposition temperatures (e.g., N,N-Dimethyl-1,3-propanediamine at ~430 K) compared to primary amines .
- Industrial Use : Branched polyamines are emerging in ion-exchange resins and surfactants, though linear variants dominate biomedical research .
Biological Activity
Overview
1,3-Propanediamine, N-(3-aminopropyl)-N,N',N'-trimethyl- (commonly referred to as DPTA) is a polyamine compound with significant biological activity. Its molecular formula is C₁₈H₄₁N₃, and it is characterized by a combination of hydrophobic and hydrophilic properties that enhance its interaction with biological membranes. This compound has garnered attention for its antimicrobial properties and its applications in various fields, including biocidal applications and biomedical research.
The biological activity of DPTA primarily revolves around its ability to disrupt microbial cell membranes. The mechanism is not entirely understood but is believed to involve the following processes:
- Membrane Disruption : DPTA integrates into the lipid bilayers of microbial cells, leading to increased permeability and eventual cell lysis. This property makes it effective against a range of microorganisms, particularly Gram-positive bacteria and wood-destroying fungi .
- Surfactant Properties : As a non-ionic surfactant, DPTA reduces surface tension at the interface between two immiscible liquids, facilitating better dispersion or emulsification. This characteristic enhances its biocidal efficacy when used in combination with other agents.
Biological Activity
DPTA has been shown to exhibit significant antibacterial and antifungal activities. The following table summarizes its effectiveness against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.78 µg/mL | Effective against resistant strains |
| Escherichia coli | 3.13 µg/mL | Broad-spectrum activity |
| Pseudomonas aeruginosa | 6.25 µg/mL | Notable for biofilm disruption |
| Candida albicans | 5 µg/mL | Effective in clinical isolates |
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of DPTA in eradicating biofilms formed by Staphylococcus aureus in clinical settings. Results indicated that DPTA could significantly reduce biofilm biomass and viability at concentrations as low as 0.78 µg/mL, highlighting its potential as a treatment for persistent infections .
- Environmental Applications : Research on the environmental impact of DPTA demonstrated its low leaching potential when applied in agricultural settings. This characteristic makes it favorable for use as a biocide in wood preservation without posing significant risks to surrounding ecosystems.
Safety and Toxicology
While DPTA exhibits promising biological activity, safety precautions are essential due to its classification as a hazardous material. Exposure can lead to skin irritation and respiratory issues; therefore, appropriate personal protective equipment (PPE) should be utilized during handling . Toxicological studies have established a Lowest Observed Adverse Effect Level (LOAEL) of 4 mg/kg body weight in animal models, indicating careful consideration for dosage in practical applications .
Q & A
Basic: What are the standard synthetic protocols for 1,3-Propanediamine, N-(3-aminopropyl)-N,N',N'-trimethyl- in academic research?
Methodological Answer:
The synthesis typically involves alkylation or condensation reactions. A common approach uses continuous flow reactors to maintain precise control over reaction parameters (e.g., temperature, stoichiometry), ensuring high reproducibility . For example, methyl acrylate can be reacted with a polyamine precursor in methanol under reflux (16 hours), followed by purification via distillation or crystallization to achieve >95% purity . Key steps include:
- Reagent Selection : Use of methyl acrylate as an electrophile to functionalize amine groups.
- Purification : Distillation under reduced pressure (e.g., 70°C in vacuum) removes volatile byproducts .
Advanced: How can researchers optimize reaction conditions to improve yields of 1,3-Propanediamine derivatives?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups.
- Catalyst Use : Lewis acids (e.g., ZnCl₂) accelerate alkylation reactions.
- AI-Powered Retrosynthesis : Tools like Template_relevance Reaxys predict feasible routes by analyzing reaction databases, prioritizing pathways with higher atom economy .
- DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) identify optimal temperature (e.g., 60–80°C) and molar ratios .
Data Contradiction: How to resolve discrepancies in NMR characterization data for this compound?
Methodological Answer:
Conflicting NMR peaks (e.g., amine proton shifts) can arise from dynamic proton exchange or solvent effects. Solutions include:
- Variable Temperature NMR : Suppress exchange broadening by cooling samples to –40°C.
- Cross-Validation : Use mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography (if crystals are obtainable) to resolve absolute configuration .
- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
Structure-Activity: How do primary vs. secondary amines influence the compound’s reactivity?
Methodological Answer:
The compound’s three amine groups (two primary, one secondary) enable diverse reactivity:
- Primary Amines : Participate in Schiff base formation (e.g., with aldehydes) for biomolecule crosslinking .
- Secondary Amines : Resist protonation at physiological pH, enhancing membrane permeability in drug delivery studies .
Comparative Analysis : Unlike spermidine (two primary, one secondary amine), this compound’s N,N',N'-trimethyl groups reduce hydrophilicity, altering solubility in hydrophobic matrices (e.g., epoxy resins) .
Advanced: What strategies analyze the compound’s role in crosslinking biomolecules?
Methodological Answer:
- SDS-PAGE : Quantify crosslinking efficiency of proteins by comparing band shifts under reducing vs. non-reducing conditions.
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence when the compound binds to proteins (e.g., bovine serum albumin) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) to assess affinity for nucleic acids .
Methodological: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., histone deacetylases) using the compound’s 3D structure (PubChem CID: 86888) .
- MD Simulations (GROMACS) : Assess stability of drug-delivery complexes (e.g., lipid nanoparticles) over 100-ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., methyl groups) with antibacterial activity using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
